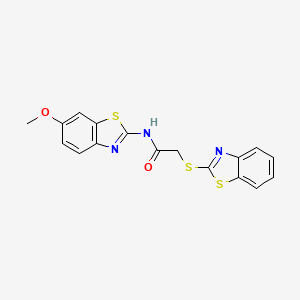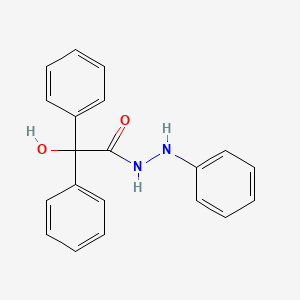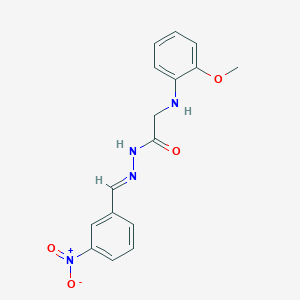![molecular formula C15H15N3O3S2 B11539991 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of nitrophenyl, thiophene, and acetohydrazide groups
Métodos De Preparación
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenylmethylsulfanyl intermediate: This step involves the reaction of 4-nitrobenzyl chloride with sodium sulfide to form 4-nitrobenzyl sulfide.
Condensation with thiophene-2-carbaldehyde: The intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding hydrazone.
Acetohydrazide formation: The final step involves the reaction of the hydrazone with acetic hydrazide under acidic conditions to yield the target compound.
Análisis De Reacciones Químicas
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens).
Aplicaciones Científicas De Investigación
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with cellular targets through its nitrophenyl and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE include:
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE: This compound has a bromophenyl group instead of a nitrophenyl group, which may alter its reactivity and biological activity.
2-{[(2-NITROPHENYL)METHYL]SULFANYL}PYRIMIDINE: This compound features a pyrimidine ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15N3O3S2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+ |
Clave InChI |
JKPQAIHTCCLQKA-LFIBNONCSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
SMILES canónico |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
